molecular formula C12H9NO2 B13206143 3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B13206143
M. Wt: 199.20 g/mol
InChI Key: IOCXPFFRXRTVSZ-UHFFFAOYSA-N
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Description

3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol . This compound is characterized by its unique cyclopropane-fused indene structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of an indene derivative followed by functional group transformations to introduce the cyano and carboxylic acid groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to downstream effects, such as altered cellular signaling or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to its cyano group, which imparts specific reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and expands its range of applications in scientific research and industry .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-cyano-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C12H9NO2/c13-5-6-1-2-7-4-9-10(8(7)3-6)11(9)12(14)15/h1-3,9-11H,4H2,(H,14,15)

InChI Key

IOCXPFFRXRTVSZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C=CC(=C3)C#N

Origin of Product

United States

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